2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide
Overview
Description
2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a hydrazinyl group, and a dimethoxyphenyl group. Its molecular formula is C18H18ClN3O6, and it has a molecular weight of approximately 407.81 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide typically involves multiple steps:
Formation of the Chlorophenoxy Acetyl Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chlorophenoxyacetyl chloride.
Hydrazine Reaction: The 4-chlorophenoxyacetyl chloride is then reacted with hydrazine hydrate to form 4-chlorophenoxyacetyl hydrazine.
Coupling with Dimethoxyphenyl Acetyl: The final step involves the coupling of 4-chlorophenoxyacetyl hydrazine with 2,4-dimethoxyphenyl acetyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays.
Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate: Similar structure with a bromo group instead of a dimethoxyphenyl group.
2-{2-[(4-Chlorophenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O6/c1-26-13-7-8-14(15(9-13)27-2)20-17(24)18(25)22-21-16(23)10-28-12-5-3-11(19)4-6-12/h3-9H,10H2,1-2H3,(H,20,24)(H,21,23)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJQDCYUJOFWAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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